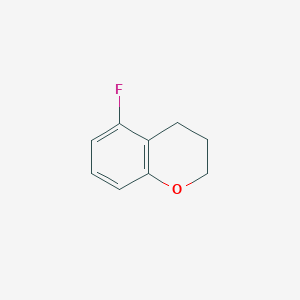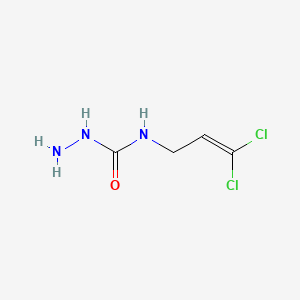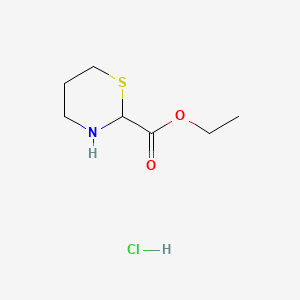
4-Isocyanatopyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanatopyridazine is a heterocyclic organic compound characterized by a pyridazine ring substituted with an isocyanate group at the 4-position. Pyridazine derivatives, including this compound, are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatopyridazine typically involves the reaction of pyridazine derivatives with phosgene or its safer alternatives, such as oxalyl chloride. The general reaction can be represented as:
RNH2+COCl2→RNCO+2HCl
where RNH₂ represents the pyridazine derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as the use of isocyanic acid addition to alkenes, are also explored to enhance safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isocyanatopyridazine undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Substitution Reactions: Involves the replacement of the isocyanate group with other functional groups
Common Reagents and Conditions:
Alcohols: For urethane formation.
Water: For hydrolysis.
Amines and Carbonyl Compounds: For multicomponent reactions
Major Products:
Urethanes: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
4-Isocyanatopyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Explored for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Isocyanatopyridazine involves its reactivity with nucleophiles, leading to the formation of various derivatives. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their functions .
Comparación Con Compuestos Similares
Pyridazine: The parent compound with a similar structure but without the isocyanate group.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities
Uniqueness: 4-Isocyanatopyridazine is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C5H3N3O |
|---|---|
Peso molecular |
121.10 g/mol |
Nombre IUPAC |
4-isocyanatopyridazine |
InChI |
InChI=1S/C5H3N3O/c9-4-6-5-1-2-7-8-3-5/h1-3H |
Clave InChI |
FVLKZPHUOXRQJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC=C1N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


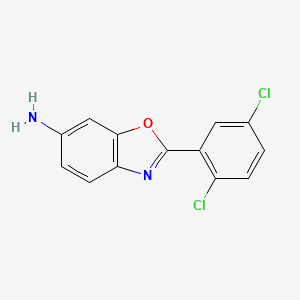
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
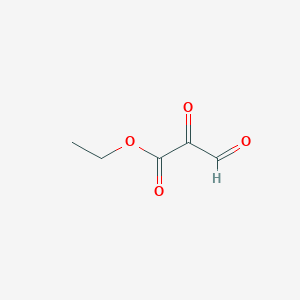
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
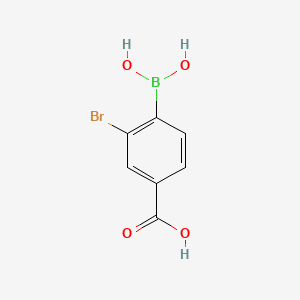
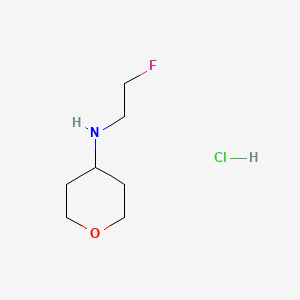
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![4,4-Dimethyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B13453260.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
![4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13453267.png)
![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
